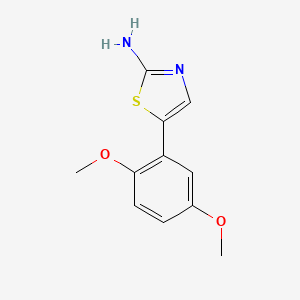

5-(2,5-Dimethoxyphenyl)thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-14-7-3-4-9(15-2)8(5-7)10-6-13-11(12)16-10/h3-6H,1-2H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKOWPIOEAJQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(2,5-Dimethoxyphenyl)thiazol-2-amine

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of 5-(2,5-Dimethoxyphenyl)thiazol-2-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure known for its diverse pharmacological activities, and the 2,5-dimethoxyphenyl substituent is a key feature in various biologically active molecules. This document outlines a reliable and reproducible two-step synthetic route, commencing with the bromination of 2',5'-dimethoxyacetophenone to yield the key intermediate, 2-bromo-1-(2,5-dimethoxyphenyl)ethanone. This intermediate subsequently undergoes a classic Hantzsch thiazole synthesis with thiourea to afford the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also insights into the underlying reaction mechanisms and critical process parameters to ensure a successful and verifiable synthesis.

Introduction: The Significance of 2-Aminothiazoles

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, leading to a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the 2-aminothiazole scaffold allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties in the drug discovery process. The target molecule, this compound, incorporates a 2,5-dimethoxyphenyl group, a substitution pattern found in numerous psychoactive compounds and other biologically active molecules, making it a compound of considerable interest for further investigation and derivatization in various therapeutic areas.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the synthesis of the requisite α-haloketone intermediate, followed by the construction of the thiazole ring via the Hantzsch thiazole synthesis.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone (Intermediate)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2',5'-Dimethoxyacetophenone | 180.20 | 10.0 g | 55.5 |

| N-Bromosuccinimide (NBS) | 177.98 | 10.4 g | 58.5 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.27 g | 1.11 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',5'-dimethoxyacetophenone (10.0 g, 55.5 mmol), N-bromosuccinimide (10.4 g, 58.5 mmol), and benzoyl peroxide (0.27 g, 1.11 mmol).

-

Add carbon tetrachloride (150 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the precipitated succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford 2-bromo-1-(2,5-dimethoxyphenyl)ethanone as a crystalline solid.

Synthesis of this compound (Final Product)

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone | 259.10 | 5.0 g | 19.3 |

| Thiourea | 76.12 | 1.6 g | 21.0 |

| Ethanol | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(2,5-dimethoxyphenyl)ethanone (5.0 g, 19.3 mmol) in ethanol (100 mL).

-

To this solution, add thiourea (1.6 g, 21.0 mmol).

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the solution becomes basic (pH ~8-9).

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Purify the crude product by recrystallization from ethanol to obtain this compound as a pure solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Literature values should be consulted for comparison. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.20 (s, 1H, thiazole-H4), 7.00-6.80 (m, 3H, Ar-H), 6.50 (s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃), 3.70 (s, 3H, -OCH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0 (C2-NH₂), 153.0 (Ar-C-O), 150.0 (Ar-C-O), 140.0 (C5-thiazole), 125.0 (C4-thiazole), 118.0 (Ar-CH), 115.0 (Ar-CH), 112.0 (Ar-CH), 110.0 (Ar-C), 56.0 (-OCH₃), 55.5 (-OCH₃). |

| IR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch, aromatic), ~1220 (C-O stretch, ether). |

| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₁₁H₁₂N₂O₂S: 237.06. |

Note: The exact chemical shifts and peak multiplicities in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion

This technical guide provides a robust and well-documented protocol for the synthesis of this compound. By following the detailed procedures for the synthesis of the α-haloketone intermediate and the subsequent Hantzsch thiazole condensation, researchers can reliably obtain the target compound with good yield and purity. The provided characterization data serves as a benchmark for verifying the successful synthesis of the molecule. This guide empowers researchers in the fields of medicinal chemistry and drug discovery with a practical and scientifically sound method for accessing this valuable 2-aminothiazole derivative for further investigation and development.

References

-

Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Singh, N., et al. (2025). A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. Journal of Drug Delivery and Therapeutics, 15(1), 1-10. [Link]

-

Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(1), 1-18. [Link]

-

Prakash, O., et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-119. [Link]

-

Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Wikipedia. (n.d.). 2-Aminothiazole. [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

-

Shrimandilkar, S. R., et al. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 221-225. [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

-

Plech, T., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives. Bioorganic & Medicinal Chemistry Letters, 25(7), 1398-1402. [Link]

-

Boudina, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1633. [Link]

-

PubChem. (n.d.). 2-Bromo-2',5'-dimethoxyacetophenone. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxyacetophenone. [Link]

-

The Royal Society of Chemistry. (2025). Supplementary Information. [Link]

Sources

The Hantzsch Synthesis of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical exploration of the Hantzsch thiazole synthesis, a classic and enduring method for constructing this vital heterocyclic motif.[2] We will delve into the reaction's mechanistic underpinnings, provide detailed and validated experimental protocols, and discuss the profound implications of its derivatives in modern drug development, particularly in oncology.

The Enduring Significance of the 2-Aminothiazole Core

The 2-aminothiazole moiety is a key pharmacophore, integral to the structure of numerous approved pharmaceuticals.[3] Its therapeutic versatility is remarkable, with derivatives exhibiting a wide spectrum of activities, including antibacterial, anti-inflammatory, and potent anticancer properties.[2][4] Notably, this scaffold is a fundamental component of clinically significant anticancer agents like Dasatinib, a potent tyrosine kinase inhibitor.[5] The continued exploration of 2-aminothiazole chemistry is a vibrant area of research, promising the development of novel therapeutics with enhanced efficacy and selectivity.[3]

Deconstructing the Hantzsch Synthesis: A Mechanistic Perspective

First reported by Arthur Hantzsch in 1887, this synthesis is a robust cyclocondensation reaction, typically involving an α-haloketone and a thiourea derivative.[2][6] Understanding the mechanism is paramount for optimizing reaction conditions and predicting potential outcomes.

The reaction proceeds through a well-established three-step sequence:

-

Nucleophilic Attack (S-Alkylation): The synthesis is initiated by the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This step, a classic SN2 reaction, results in the formation of an isothiouronium salt intermediate.[2][7]

-

Intramolecular Cyclization: The nitrogen atom of the isothiouronium intermediate then performs a nucleophilic attack on the carbonyl carbon of the former ketone. This intramolecular condensation forges the five-membered thiazole ring, creating a hydroxylated thiazoline intermediate.[2]

-

Dehydration and Aromatization: The final step is the acid-catalyzed elimination of a water molecule from the thiazoline intermediate. This dehydration event results in the formation of a stable, aromatic 2-aminothiazole ring, which is the thermodynamic driving force for the reaction.[2][7]

This mechanistic pathway underscores the importance of the reactants' inherent reactivity and the reaction conditions in achieving high yields of the desired product.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Field-Proven Experimental Protocols

The versatility of the Hantzsch synthesis is reflected in the variety of established protocols. The choice of methodology often depends on factors such as substrate reactivity, desired scale, and environmental considerations. Below are detailed, step-by-step protocols for conventional and one-pot synthesis.

Protocol 1: Conventional Synthesis of 4-Aryl-2-aminothiazoles in Solution

This classic approach is reliable for a wide range of substituted α-bromoacetophenones and thiourea.[2]

Materials:

-

Substituted α-bromoacetophenone (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (10-15 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

Procedure:

-

To a 50 mL round-bottom flask, add the substituted α-bromoacetophenone (1.0 mmol) and thiourea (1.2 mmol).[2]

-

Add 10 mL of ethanol to the flask and add a magnetic stir bar.[8]

-

Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate/50% hexane).[8]

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect the solid by filtration through a Büchner funnel, washing the filter cake with cold water.[8]

-

If no precipitate forms, pour the reaction contents into a beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution to neutralize any generated acid and precipitate the product.[8]

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole derivative.[2]

Protocol 2: One-Pot α-Bromination/Cyclization Synthesis

This efficient one-pot procedure avoids the isolation of the often lachrymatory α-bromo intermediate, making it a more convenient approach.[9]

Materials:

-

Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)

-

Copper(II) bromide (CuBr₂) (2.2 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (15 mL)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine the aromatic methyl ketone (1.0 mmol) and CuBr₂ (2.2 mmol) in ethanol (15 mL).[9]

-

Attach a reflux condenser and heat the mixture to reflux with stirring. The α-bromination of the ketone will occur in situ. This step can be monitored by TLC.[2]

-

After the formation of the α-bromo intermediate is complete (typically 1-2 hours), add thiourea (1.2 mmol) directly to the reaction mixture.[2]

-

Continue to reflux the mixture for an additional 2-4 hours until the cyclization is complete, as monitored by TLC.[2]

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and neutralize with a saturated solution of sodium bicarbonate.[2]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.[2]

Caption: General experimental workflow for Hantzsch synthesis.

Quantitative Data and Characterization

The efficiency of the Hantzsch synthesis and the biological potency of its products are best understood through quantitative data. The following tables summarize representative yields and the in vitro anticancer activity of selected 2-aminothiazole derivatives.

Table 1: Representative Yields for Hantzsch Synthesis of 2-Aminothiazole Derivatives

| Entry | α-Haloketone/Ketone | Thio-reagent | Method | Yield (%) | Reference |

| 1 | 2-Bromoacetophenone | Thiourea | Conventional (Ethanol, Reflux) | ~96% | [6] |

| 2 | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | One-pot (Ultrasonic) | 79-90% | [10] |

| 3 | Acetophenone | Thiourea | One-pot (CuBr₂) | High | [9] |

| 4 | Substituted Benzaldehydes | Thiourea, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | One-pot (Catalytic) | 79-90% | [10] |

Table 2: In Vitro Anticancer Activity (IC₅₀) of Selected 2-Aminothiazole Derivatives

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 20 | H1299 (Human Lung Cancer) | 4.89 | [3] |

| SHG-44 (Human Glioma) | 4.03 | [3] | |

| 21 | K562 (Human Leukemia) | 16.3 | [3][11] |

| 27 | HeLa (Human Cervical Cancer) | 1.6 | [3] |

| 4b | HL-60 (Human Leukemia) | 1.3 | [3] |

| 5a | A549 (Human Lung Cancer) | 8.02 | [12] |

| HeLa (Human Cervical Cancer) | 6.51 | [12] | |

| MCF-7 (Human Breast Cancer) | 6.84 | [12] | |

| 5ad | A549 (Human Lung Cancer) | 3.68 | [12] |

| HeLa (Human Cervical Cancer) | 5.07 | [12] | |

| MCF-7 (Human Breast Cancer) | 8.51 | [12] |

Characterization Data Example: N-methyl-N-(4-(3-(trifluoromethyl)phenyl)thiazol-2-yl)isobutyramide (6i)

-

Yield: 67%

-

¹H NMR Spectrum (CDCl₃): δ 7.47-8.20 (m, Ar-H), 3.84 (s, N-CH₃), 3.10 (sep, –CH), 1.22 (dd, 2x–CH₃).

-

Mass Spectrum, m/z: 329 (M+H)⁺.[1]

Applications in Drug Development: Targeting Cancer Signaling Pathways

A significant body of research has demonstrated that 2-aminothiazole derivatives can function as potent inhibitors of key signaling pathways implicated in cancer progression.[3] This targeted inhibition is a cornerstone of modern oncology drug development.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several 2-aminothiazole derivatives have been specifically designed to inhibit the kinase activity of VEGFR-2, thereby cutting off the tumor's blood supply.[3]

PI3K/Akt Pathway Modulation: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently overactivated in a wide range of cancers, promoting cell proliferation, survival, and resistance to apoptosis. Novel 2-aminothiazole derivatives have been developed to target key components of this pathway, such as PI3K and Akt, leading to the induction of programmed cell death in cancer cells.[3]

Conclusion and Future Outlook

The Hantzsch synthesis, despite its century-old origins, remains a highly relevant and powerful tool in the arsenal of the medicinal chemist. Its reliability, versatility, and the significant biological activities of its products ensure its continued application in drug discovery. The 2-aminothiazole core is not merely a privileged structure but a dynamic scaffold for the development of next-generation targeted therapies. The protocols and data presented in this guide serve as a robust foundation for researchers and scientists dedicated to advancing the field of drug development, particularly in the relentless pursuit of more effective cancer treatments.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. [Link]

-

Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2):181-184. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

-

Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]

-

Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate. [Link]

-

SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

-

2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. (2023). MDPI. [Link]

-

ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Oriental Journal of Chemistry. [Link]

-

Systematic Review On Thiazole And Its Applications. Journal of Survey in Fisheries Sciences. [Link]

-

Hantzsch pyridine synthesis. Wikipedia. [Link]

-

Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

-

Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing. [Link]

-

A Decade of Catalytic Progress in 1,4-Dihydropyridines (1,4-DHPs) Synthesis (2016-2024). Preprints.org. [Link]

-

General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). PMC. [Link]

-

Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach. OAR@UM. [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2015). Asian Journal of Chemistry. [Link]

-

Microwave-promoted three-component Hantzsch synthesis of acridinediones under green conditions. ResearchGate. [Link]

-

Hantzsch thiazole synthesis. (2020). YouTube. [Link]

-

A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012). HETEROCYCLES, 85(8), 1949-1956. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kuey.net [kuey.net]

- 7. youtube.com [youtube.com]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Preclinical Evaluation of 2-Aminothiazole Analogs as Anticancer Agents

Introduction: The 2-Aminothiazole Scaffold in Oncology

The 2-aminothiazole motif is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted cancer therapies.[2][3] Clinically approved drugs such as Dasatinib, a potent tyrosine kinase inhibitor, and Alpelisib, a PI3K inhibitor, feature this critical scaffold, underscoring its therapeutic relevance.[2][4] 2-aminothiazole derivatives have been shown to exhibit potent, often nanomolar, inhibitory activity against a wide array of human cancer cell lines, including those from breast, lung, colon, and leukemia cancers.[2][5][6]

This guide provides a comprehensive framework for researchers engaged in the discovery and preclinical evaluation of novel 2-aminothiazole analogs. It moves beyond simple procedural lists to offer a self-validating, logic-driven workflow, from initial in vitro cytotoxicity screening to mechanistic elucidation and foundational in vivo efficacy assessment. The protocols herein are designed to be robust and adaptable, grounded in established methodologies to ensure data integrity and reproducibility.

Experimental Workflow: A Logic-Driven Cascade

The evaluation of a new chemical entity follows a logical progression from broad-based screening to highly specific mechanistic and efficacy studies. This workflow ensures that resources are focused on the most promising candidates.

Caption: High-level workflow for anticancer drug evaluation.

PART 1: Initial Screening: In Vitro Cytotoxicity Profiling

The first critical step is to determine the concentration-dependent effect of the 2-aminothiazole analogs on cancer cell viability. The MTT assay is a robust, colorimetric method widely used for this purpose.[7][8] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[7]

Protocol 1: MTT Cell Viability Assay

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

2-aminothiazole analog stock solutions (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC₅₀ Values of Lead Analogs

| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) |

| Analog-01 | MCF-7 (Breast) | 2.9 |

| Analog-01 | HCT-116 (Colon) | 5.1 |

| Analog-02 | MCF-7 (Breast) | 1.2 |

| Analog-02 | HCT-116 (Colon) | 2.5 |

| Sunitinib (Control) | MCF-7 (Breast) | 3.2 |

Note: Data is illustrative. Sunitinib is used as a positive control for comparison.[9]

PART 2: Elucidating the Mechanism of Action (MoA)

Once lead compounds with potent cytotoxic activity are identified, the next step is to understand how they kill cancer cells. Key investigations include determining their effect on cell cycle progression and their ability to induce programmed cell death (apoptosis).

Protocol 2: Cell Cycle Analysis via Propidium Iodide (PI) Staining

Scientific Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA.[8] The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of cells with flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M), as cells in G2/M have twice the DNA content of cells in G0/G1.[10] An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.[11]

Procedure:

-

Cell Culture & Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with the 2-aminothiazole analog at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet.

-

Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[11]

Protocol 3: Apoptosis Quantification via Annexin V/PI Staining

Scientific Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic or necrotic cells).[10][12] This dual-staining method allows for the differentiation of:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately by flow cytometry.

Protocol 4: Target Engagement via Western Blotting

Scientific Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[13][14] This technique is crucial for confirming whether a 2-aminothiazole analog inhibits its intended kinase target. Inhibition is often observed not by a change in the total amount of the target protein, but by a decrease in the phosphorylation of its downstream substrates.[13][14]

Common Kinase Targets for 2-Aminothiazole Analogs:

-

Aurora Kinases: These are key regulators of mitosis. Inhibition leads to decreased phosphorylation of Histone H3 at Serine 10.[15][16][17]

-

Cyclin-Dependent Kinases (CDK4/6): These kinases control the G1-S phase transition. Inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein.[18][19]

-

VEGFR-2: A key receptor in angiogenesis. Inhibition blocks downstream signaling required for new blood vessel formation.[4][20]

Procedure (General):

-

Protein Extraction: Treat cells with the compound for a short duration (e.g., 2-6 hours) to observe changes in phosphorylation. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][22]

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-Rb, anti-phospho-Histone H3, or total-Rb, total-Histone H3, and a loading control like β-actin).[21]

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands provides semi-quantitative data on protein levels.[23]

Key Signaling Pathways Targeted by 2-Aminothiazole Analogs

Understanding the underlying biology is crucial for interpreting experimental results. The following diagrams illustrate key cancer-related pathways often modulated by 2-aminothiazole derivatives.

Caption: Inhibition of the CDK4/6-Rb pathway leads to G1 cell cycle arrest.

Caption: Inhibition of Aurora Kinases disrupts mitosis.

PART 3: Preclinical In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in a living system to assess their real-world efficacy and potential toxicity.[24] The human tumor xenograft model is a cornerstone of preclinical oncology research.[24][25]

Protocol 5: Human Tumor Xenograft Efficacy Model

Scientific Principle: This model involves implanting human cancer cells into immunodeficient mice (e.g., Athymic Nude or SCID mice), where they form solid tumors.[26][27] The mice are then treated with the test compound, and the effect on tumor growth is monitored over time. This provides crucial data on the drug's ability to inhibit tumor growth in vivo.[24][28]

Procedure:

-

Cell Preparation: Culture the desired human cancer cell line (e.g., HCT-116) to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support tumor formation.

-

Implantation: Subcutaneously inject 1-5 million cells into the flank of each immunodeficient mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors 2-3 times per week using digital calipers. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Randomization & Treatment: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, Positive Control Drug, 2-Aminothiazole Analog at various doses). Administer the treatment via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

-

Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined maximum size or for a set duration. At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

-

Analysis: Compare the average tumor volume and weight between the treated and vehicle control groups to determine the percentage of Tumor Growth Inhibition (TGI). Monitor animal body weight throughout the study as a general indicator of toxicity.

Conclusion

The 2-aminothiazole scaffold remains a highly valuable starting point for the development of novel anticancer agents. The systematic application of the protocols described in this guide—from broad cytotoxic screening to specific MoA studies and in vivo validation—provides a robust pathway for identifying and characterizing promising new therapeutic candidates. By coupling rigorous experimental execution with a deep understanding of the underlying cancer biology, researchers can efficiently advance the next generation of targeted oncology drugs.

References

-

Lee, C. H. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

Pharmacology Discovery Services (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Eurofins. Retrieved February 24, 2026, from [Link]

-

Da-Ta Biotech (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Retrieved February 24, 2026, from [Link]

-

Hirai, H., et al. (2009). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Landes Bioscience. Retrieved February 24, 2026, from [Link]

-

(n.d.). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Retrieved February 24, 2026, from [Link]

-

Singh, S. B., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. ACS Publications. Retrieved February 24, 2026, from [Link]

-

(n.d.). Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules. Academia.edu. Retrieved February 24, 2026, from [Link]

-

Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved February 24, 2026, from [Link]

-

Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. Retrieved February 24, 2026, from [Link]

-

Alizadeh, S. R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

(n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives | Request PDF. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Hirai, H., et al. (2010). Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. PubMed. Retrieved February 24, 2026, from [Link]

-

Bettayeb, K., et al. (n.d.). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

Melior Discovery (n.d.). Cell Line-Derived Xenograft (CDX) Models. Melior Discovery. Retrieved February 24, 2026, from [Link]

-

(n.d.). Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. ScienceDirect. Retrieved February 24, 2026, from [Link]

-

(n.d.). Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved February 24, 2026, from [Link]

-

Reaction Biology (n.d.). Xenograft Models For Drug Discovery. Reaction Biology. Retrieved February 24, 2026, from [Link]

-

Altogen Labs (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Retrieved February 24, 2026, from [Link]

-

Andersen, C. B., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. Retrieved February 24, 2026, from [Link]

-

(n.d.). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Annabathula, S., et al. (2024). Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses. Biomedical and Pharmacology Journal. Retrieved February 24, 2026, from [Link]

-

(n.d.). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Retrieved February 24, 2026, from [Link]

-

(2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Publications. Retrieved February 24, 2026, from [Link]

-

Boyle, P. M., et al. (2012). Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

Kosheeka (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Retrieved February 24, 2026, from [Link]

-

Noble Life Sciences (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Retrieved February 24, 2026, from [Link]

-

Shawkey, A. M., et al. (2017). Synthesis, Anticancer Activity, Effect on Cell Cycle Profile, and Apoptosis-Inducing Ability of Novel Hexahydrocyclooctathieno[2,3-d]pyrimidine Derivatives. J-Stage. Retrieved February 24, 2026, from [Link]

-

Serbetci, T., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Retrieved February 24, 2026, from [Link]

-

Zlotos, W., et al. (2005). In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. PubMed. Retrieved February 24, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed. Retrieved February 24, 2026, from [Link]

-

Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

Alizadeh, S. R. (n.d.). (PDF) Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery (2021) | Seyedeh Roya Alizadeh | 61 Citations. SciSpace. Retrieved February 24, 2026, from [Link]

-

Bakr, A., et al. (2020). Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. Anticancer Research. Retrieved February 24, 2026, from [Link]

-

Akbarzadeh, F., et al. (2021). Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC. NCBI. Retrieved February 24, 2026, from [Link]

-

Oreate AI (n.d.). Understanding the Western Blot: A Key Tool in Cancer Research. Oreate AI Blog. Retrieved February 24, 2026, from [Link]

-

(n.d.). The cell cycle analysis and apoptosis induction study of the control.... ResearchGate. Retrieved February 24, 2026, from [Link]

-

(n.d.). [PDF] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Retrieved February 24, 2026, from [Link]

-

(n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. ResearchGate. Retrieved February 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]

- 8. kosheeka.com [kosheeka.com]

- 9. (PDF) Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules [academia.edu]

- 10. Polyphenols Target Apoptosis and Cell Cycle Regulation in Various Cancer Models: Emphasis on Flavonoid Subclasses – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 13. medium.com [medium.com]

- 14. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]

- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of selective aminothiazole aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold [html.rhhz.net]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. neobiotechnologies.com [neobiotechnologies.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 26. meliordiscovery.com [meliordiscovery.com]

- 27. reactionbiology.com [reactionbiology.com]

- 28. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]

High-Throughput Screening of 2-Aminothiazole Libraries: An Application Guide for Drug Discovery

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1][2] However, this scaffold is also notorious for its propensity to act as a "frequent hitter" and Pan-Assay Interference Compound (PAINS) in high-throughput screening (HTS) campaigns, presenting a significant challenge in the early stages of drug discovery.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for 2-aminothiazole libraries. We will delve into the critical aspects of assay development, hit validation, and data analysis, with a focus on strategies to mitigate the risks associated with this promiscuous scaffold. By integrating field-proven insights with detailed protocols, this document aims to empower researchers to unlock the full therapeutic potential of 2-aminothiazole-based compounds while avoiding the common pitfalls that can derail a screening campaign.

The Dichotomy of the 2-Aminothiazole Scaffold: Privileged Structure vs. Promiscuous Binder

The 2-aminothiazole core is a versatile heterocyclic motif capable of engaging in a variety of non-covalent interactions with biological targets, making it a highly attractive starting point for drug discovery.[2] Its presence in successful drugs like Dasatinib, a potent kinase inhibitor for the treatment of chronic myeloid leukemia, underscores its therapeutic potential.[4][5][6]

However, the very features that make the 2-aminothiazole scaffold so appealing also contribute to its promiscuous binding behavior. The nitrogen and sulfur atoms can participate in hydrogen bonding and other polar interactions, while the ring system itself can engage in hydrophobic and pi-stacking interactions. This multi-faceted binding capability can lead to non-specific interactions with a wide range of proteins, resulting in a high rate of false positives in HTS assays.[3][7]

Therefore, a successful HTS campaign for 2-aminothiazole libraries requires a proactive and rigorous approach to differentiate true, target-specific hits from non-specific binders. This involves careful assay selection, the implementation of a robust hit validation cascade, and a nuanced data analysis strategy.

Designing a Robust HTS Campaign for 2-Aminothiazole Libraries

A well-designed HTS campaign is the foundation for identifying high-quality, developable hits. The following sections outline the key considerations and protocols for screening 2-aminothiazole libraries.

Assay Development and Optimization: The First Line of Defense

The choice of assay format is critical for minimizing the impact of promiscuous 2-aminothiazole compounds. Both biochemical and cell-based assays can be employed, each with its own advantages and disadvantages.

-

Biochemical Assays: These assays, which measure the direct interaction of a compound with a purified target protein, are often more susceptible to interference from promiscuous compounds.[8] However, they offer a direct measure of target engagement and are generally easier to develop and optimize.

-

Cell-Based Assays: These assays measure the effect of a compound on a specific cellular pathway or phenotype. They provide a more physiologically relevant context and can help to filter out compounds with non-specific cytotoxicity.[9]

Recommendation: For 2-aminothiazole libraries, a dual-assay approach is highly recommended. A primary screen using a robust biochemical assay can be followed by a secondary screen using a cell-based assay to confirm on-target activity in a more complex biological environment.

Key Assay Development Parameters:

| Parameter | Recommendation | Rationale |

| Assay Technology | Utilize technologies less prone to artifacts, such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or AlphaLISA. | These technologies have built-in mechanisms to reduce interference from colored or fluorescent compounds. |

| Detergent Concentration | Optimize the concentration of non-ionic detergents (e.g., Triton X-100, Tween-20). | Aggregation is a common mechanism for non-specific inhibition. The appropriate detergent concentration can help to mitigate this.[10] |

| Protein Concentration | Use the lowest concentration of the target protein that still provides a robust signal. | High protein concentrations can increase the likelihood of non-specific binding. |

| Z'-Factor | Aim for a Z'-factor of ≥ 0.5. | A high Z'-factor indicates a robust and reproducible assay, which is essential for distinguishing true hits from random noise. |

The HTS Workflow: From Primary Screen to Confirmed Hits

The HTS workflow should be designed to systematically identify and eliminate false positives, enriching for compounds with genuine on-target activity.

Protocols for Hit Validation and Triage

The hit validation phase is arguably the most critical stage in a 2-aminothiazole screening campaign. The goal is to systematically eliminate false positives and build a strong case for the on-target activity of the confirmed hits.

Protocol: Kinase Inhibition Assay (Biochemical Primary Screen)

This protocol describes a generic fluorescence polarization (FP)-based assay for identifying inhibitors of a target kinase.

Materials:

-

Purified recombinant kinase

-

Fluorescently labeled peptide substrate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

384-well, low-volume, black microplates

-

FP-capable plate reader

Procedure:

-

Compound Plating: Dispense 50 nL of each compound from the 2-aminothiazole library (typically at 10 mM in DMSO) into the assay plate.

-

Enzyme Addition: Add 5 µL of the kinase solution (at 2X the final concentration) to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (at 2X their final concentrations) to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Detection: Add 10 µL of a detection solution containing a phosphospecific antibody coupled to a fluorescent tracer.

-

Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

-

Data Acquisition: Read the plate on an FP plate reader.

Counter-Screening: Unmasking the Imposters

Counter-screens are essential for identifying and eliminating compounds that interfere with the assay technology or exhibit non-specific activity.[11]

Types of Counter-Screens for 2-Aminothiazole Libraries:

| Counter-Screen | Purpose |

| Assay Component Interference | To identify compounds that interfere with the detection system (e.g., autofluorescence, quenching). |

| Promiscuity Screen | To flag compounds that are active against multiple, unrelated targets. |

| Detergent Sensitivity Assay | To identify compounds that act via aggregation-based mechanisms. |

Orthogonal Assays: Building a Case for On-Target Activity

Orthogonal assays use a different detection technology or assay format to confirm the activity of the hits.[10] This provides an independent line of evidence for on-target activity and helps to rule out technology-specific artifacts.

Example Orthogonal Assays for a Kinase Target:

-

Primary Assay: FP-based kinase assay

-

Orthogonal Assay 1: TR-FRET-based kinase assay

-

Orthogonal Assay 2: Cell-based target engagement assay (e.g., NanoBRET™)

Data Analysis: Separating the Wheat from the Chaff

A rigorous data analysis workflow is crucial for identifying high-quality hits from a 2-aminothiazole screen. The focus should be on identifying and flagging compounds with characteristics of PAINS and frequent hitters.[11][12]

Data Analysis Workflow

Identifying and Flagging Suspicious Activity

Several computational tools and databases can be used to identify potential PAINS and frequent hitters within the hit list.[9]

Recommended Tools:

-

PAINS Filters: Online tools and software packages that can identify compounds containing substructures known to be associated with assay interference.

-

Frequent Hitter Databases: Internal or public databases that catalog compounds that have shown activity in multiple HTS campaigns.

Characteristics of Suspicious Hits:

-

Steep dose-response curves: Can be indicative of non-specific mechanisms like aggregation.

-

Activity across multiple, unrelated targets: A hallmark of a promiscuous compound.

-

Presence of known PAINS substructures: Warrants further investigation and caution.

Case Study: The Discovery of Dasatinib

The discovery of Dasatinib serves as a powerful example of how a 2-aminothiazole scaffold, identified through HTS, can be successfully optimized into a life-saving drug.[5][13]

-

Initial Hit: A 2-aminothiazole-based compound was identified as a potent inhibitor of Src family kinases through an internal screening campaign.[5][6]

-

Structure-Activity Relationship (SAR) Studies: Extensive medicinal chemistry efforts focused on modifying the substituents on the 2-aminothiazole core to improve potency, selectivity, and pharmacokinetic properties.[13]

-

Lead Optimization: These efforts led to the identification of Dasatinib, a dual Src/Abl kinase inhibitor with excellent potency and oral bioavailability.[4][14]

-

Clinical Success: Dasatinib has been approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.[4][15]

Conclusion: Navigating the Challenges to Unlock the Potential

The 2-aminothiazole scaffold represents a double-edged sword in drug discovery. Its inherent "drug-like" properties make it an attractive starting point for lead discovery, yet its propensity for promiscuous binding demands a cautious and rigorous approach to HTS. By implementing the strategies and protocols outlined in this guide—from robust assay design and a comprehensive hit validation cascade to a nuanced data analysis workflow—researchers can effectively navigate the challenges associated with this important chemical class. A well-executed HTS campaign, coupled with insightful medicinal chemistry, can unlock the immense therapeutic potential of 2-aminothiazole libraries and pave the way for the discovery of novel, life-changing medicines.

References

-

Brave, M., et al. (2013). The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients. Journal of Hematology & Oncology, 6(1), 1-13. [Link]

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

-

Malo, N., et al. (2006). Statistical models for identifying frequent hitters in high throughput screening. Journal of Computer-Aided Molecular Design, 20(7-8), 403-413. [Link]

-

Porkka, K., et al. (2023). High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer. PLoS ONE, 18(1), e0280807. [Link]

-

Sygnature Discovery. (n.d.). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]

-

Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(3), 1205-14. [Link]

-

Norman, T. C., et al. (2006). Optimization of 2-aminothiazole derivatives as CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(10), 2709-13. [Link]

-

Sicho, M., et al. (2021). Computational prediction of frequent hitters in target-based and cell-based assays. Journal of Cheminformatics, 13(1), 93. [Link]

-

ResearchGate. (2025). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. [Link]

-

Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. [Link]

-

Lenci, E., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry, 21(9), 2418-2426. [Link]

-

ACS Publications. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. [Link]

-

Gillingwater, E. G., et al. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry, 54(4), 1259-1269. [Link]

-

KNIME. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]

-

Li, A. Y., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3790-3793. [Link]

-

Cozza, G., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Journal of Medicinal Chemistry, 60(1), 325-337. [Link]

-

Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 15038-15053. [Link]

- Google Patents. (2012). US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors.

-

YouTube. (2020). Dasatinib response in AML. [Link]

-

ACS Publications. (2024). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. [Link]

-

PubMed. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. [Link]

-

ResearchGate. (2013). The development of dasatinib as a treatment for Chronic Myeloid Leukemia (CML): from initial studies to application in newly diagnosed patients. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 10. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. Statistical models for identifying frequent hitters in high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. High-throughput screen in vitro identifies dasatinib as a candidate for combinatorial treatment with HER2-targeting drugs in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives

An In-Depth Guide to the Synthesis of 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino Derivatives

Introduction and Significance

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This five-membered heterocyclic system, featuring a toxophoric =N-C-S- moiety, is a bioisostere of thiazole and pyrimidine rings and is valued for its metabolic stability and ability to engage in hydrogen bonding.[2][3] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents.[2]

Among this promising class of compounds, derivatives featuring the 2,5-dimethoxyphenyl substituent at the 5-position have garnered particular interest. Specifically, 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino and its analogues have been synthesized and evaluated for their potent in vitro anticancer activity against cell lines like HT-29 and MDA-MB-231, as well as for antimycobacterial properties.[4][5] This application note provides a comprehensive, scientifically-grounded guide for researchers, chemists, and drug development professionals on the reliable synthesis of these high-value compounds, focusing on mechanistic understanding and detailed, field-tested protocols.

Overview of Primary Synthetic Strategies

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles predominantly relies on the construction of the heterocyclic ring from acyclic precursors. The most common and robust methods begin with either a carboxylic acid or an aldehyde, which is used to build an intermediate that undergoes a subsequent cyclization reaction. The choice of starting material dictates the specific reaction pathway and conditions.

The two principal pathways for synthesizing the target compound, 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, are outlined below.

Caption: Primary synthetic routes to the target thiadiazole.

Mechanistic Insights: The Acid-Catalyzed Cyclodehydration

The most prevalent method for synthesizing 2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.[6] This reaction is a classic example of a condensation and dehydration sequence. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

The reaction proceeds through several key steps:

-

Protonation: The strong acid catalyst (e.g., H₂SO₄, POCl₃) protonates the carbonyl oxygen of the acylthiosemicarbazide, significantly increasing the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the terminal amino nitrogen (N4) of the thiosemicarbazide moiety attacks the activated carbonyl carbon, initiating the ring closure.

-

Dehydration I: A water molecule is eliminated from the tetrahedral intermediate, forming a C=N double bond.

-

Tautomerization & Second Cyclization: The sulfur atom, a potent nucleophile, attacks the carbon of the newly formed imine.

-

Dehydration II & Aromatization: A final elimination of a water molecule, driven by the formation of a stable aromatic ring, yields the final 2-amino-1,3,4-thiadiazole product.[6]

Caption: Stepwise mechanism of thiadiazole ring formation.

Protocol I: Synthesis via 2,5-Dimethoxybenzoic Acid

This robust, two-step method is the most widely reported for this class of compounds. It involves the initial formation of an acylthiosemicarbazide intermediate, followed by an acid-catalyzed ring closure.

Part A: Synthesis of 1-(2,5-dimethoxybenzoyl)thiosemicarbazide

This step involves the acylation of thiosemicarbazide with 2,5-dimethoxybenzoic acid. To achieve a good yield, the carboxylic acid is often activated. While direct condensation is possible, conversion to the acid chloride is a common and effective strategy.

Experimental Protocol:

-

Acid Chloride Formation: In a fume hood, add 2,5-dimethoxybenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at room temperature. Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours. The completion of the reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2,5-dimethoxybenzoyl chloride is typically used in the next step without further purification.

-

Acylation: In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine or tetrahydrofuran (THF) and cool the mixture in an ice bath (0-5°C).

-

Reaction: Add the crude 2,5-dimethoxybenzoyl chloride (dissolved in a small amount of the same solvent) dropwise to the thiosemicarbazide solution with vigorous stirring, maintaining the temperature below 10°C.

-

Work-up: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 1-(2,5-dimethoxybenzoyl)thiosemicarbazide.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Role |

| 2,5-Dimethoxybenzoic Acid | 182.17 | 10.0 g (54.9 mmol) | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 13.1 g, 7.8 mL (109.8 mmol) | Activating Agent |

| Thiosemicarbazide | 91.13 | 5.0 g (54.9 mmol) | Nucleophile |

| Pyridine / THF | - | 100 mL | Solvent / Base |

Causality Behind Choices:

-

Thionyl Chloride: Converts the carboxylic acid to a highly reactive acyl chloride, making the subsequent acylation of the weakly nucleophilic thiosemicarbazide efficient and rapid.[7]

-

Ice Bath (0-5°C): The acylation reaction is exothermic. Low temperatures control the reaction rate, preventing side reactions and decomposition of the product.

Part B: Cyclodehydration to 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

The intermediate is cyclized using a strong dehydrating acid. Concentrated sulfuric acid is highly effective and commonly used.[8][9][10]

Experimental Protocol:

-

Reaction Setup: In a fume hood, carefully place the 1-(2,5-dimethoxybenzoyl)thiosemicarbazide (1.0 eq) obtained from Part A into a flask.

-

Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 98%, ~5-10 mL per gram of starting material) with stirring. The solid will dissolve.

-

Heating: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Some protocols may involve gentle heating (50-60°C) to ensure complete reaction, which should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the reaction and precipitate the product.

-

Neutralization & Isolation: The acidic solution is then neutralized by the slow addition of a base, such as a concentrated aqueous solution of sodium carbonate (Na₂CO₃) or ammonia, until the pH is basic (~8-9).

-

Purification: Filter the resulting solid precipitate, wash extensively with water to remove inorganic salts, and dry. The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.[9]

Causality Behind Choices:

-

Concentrated H₂SO₄: Acts as both the catalyst and a powerful dehydrating agent, driving the equilibrium of the cyclization reaction towards the product by consuming the water molecules that are eliminated.[6][9]

-

Pouring onto Ice: This is a critical step for both safety and yield. It rapidly cools and dilutes the strong acid, preventing degradation of the product. It also causes the product, which is often soluble as a salt in the concentrated acid, to precipitate.

Protocol II: Alternative Synthesis via 2,5-Dimethoxybenzaldehyde

This pathway offers an alternative starting from the corresponding aldehyde. It involves forming a thiosemicarbazone intermediate, which is then cyclized through oxidation.

Part A: Synthesis of 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide (Thiosemicarbazone)

This is a standard condensation reaction between an aldehyde and thiosemicarbazide.

Experimental Protocol:

-

Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in a solvent such as methanol or ethanol.

-

Addition: Add a solution of thiosemicarbazide (1.0 eq) in the same solvent. A few drops of a catalytic acid (e.g., glacial acetic acid) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for 2-4 hours.[11] The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The thiosemicarbazone product often precipitates from the solution upon cooling. If not, the solution can be concentrated and/or poured into water to induce precipitation.

-

Purification: Filter the solid, wash with cold solvent, and dry. Recrystallization from ethanol typically yields a pure product.[11]

Part B: Oxidative Cyclization to 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

This step involves an intramolecular oxidative C-S bond formation, which closes the ring. Various oxidizing agents can be used, with iodine being a common choice.[6][12]

Experimental Protocol:

-

Reaction Setup: Dissolve the thiosemicarbazone from Part A (1.0 eq) in a suitable solvent like 1,4-dioxane or ethanol.

-

Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, ~2.0 eq), to the mixture. Then, add molecular iodine (I₂, ~1.1-1.5 eq) portion-wise with stirring.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water. Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine (the brown color will disappear).

-

Extraction & Purification: The aqueous mixture can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Characterization and Data Analysis

Proper characterization is essential to confirm the structure and purity of the final product. The following data are typical for 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.

| Analysis Technique | Expected Observations |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch of amine), ~1620 (C=N stretch), ~1500 (C=C aromatic stretch), ~1220 (C-O stretch), ~700 (C-S stretch). Disappearance of C=O stretch (~1680 cm⁻¹) from the acylthiosemicarbazide intermediate is a key indicator.[4][13] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~7.3 (s, 2H, -NH₂), ~7.2-7.0 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.7 (s, 3H, -OCH₃). The amine protons are D₂O exchangeable.[13] |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C2-NH₂), ~155 (C5-Ar), ~153 (Ar C-O), ~150 (Ar C-O), ~120-114 (Ar C-H), ~56 (-OCH₃).[4][14] |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z = 238.07. |

Discussion and Process Optimization

-

Choice of Route: The carboxylic acid route (Protocol I) is generally higher yielding and more reliable. The aldehyde route (Protocol II) is a viable alternative if the aldehyde is more readily available or less expensive than the corresponding acid.

-

Cyclizing Agent: While concentrated H₂SO₄ is effective, it can be harsh. Alternatives like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are also widely used.[6] More modern, "greener" approaches employ reagents like polyphosphate ester (PPE), which can facilitate a one-pot synthesis from the carboxylic acid and thiosemicarbazide under milder conditions, avoiding toxic reagents like POCl₃.[13][15]

-